molecular formula C10H10N4O5 B1190943 (2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide

(2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide

Cat. No.: B1190943
M. Wt: 266.21g/mol
InChI Key: GDYPKQCMFSAWMY-HICNDRHMSA-N
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Description

(2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydrazono group attached to a hydroxy-nitrophenyl moiety and an oxobutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 3-oxobutanamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and reliability for various applications .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydrazono group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and solvent conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted hydrazono compounds. These products have distinct chemical and physical properties that make them useful in various applications .

Scientific Research Applications

(2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its biological activity. It may also interact with cellular enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-({2-Hydroxy-5-nitrophenyl}hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
  • [(2-Hydroxy-5-nitrophenyl)hydrazono]malononitrile

Uniqueness

(2Z)-2-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]-3-oxobutanamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it has shown promising results in various scientific studies, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H10N4O5

Molecular Weight

266.21g/mol

IUPAC Name

(Z)-3-hydroxy-2-[(2-hydroxy-5-nitrophenyl)diazenyl]but-2-enamide

InChI

InChI=1S/C10H10N4O5/c1-5(15)9(10(11)17)13-12-7-4-6(14(18)19)2-3-8(7)16/h2-4,15-16H,1H3,(H2,11,17)/b9-5-,13-12?

InChI Key

GDYPKQCMFSAWMY-HICNDRHMSA-N

SMILES

CC(=C(C(=O)N)N=NC1=C(C=CC(=C1)[N+](=O)[O-])O)O

Origin of Product

United States

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